molecular formula C7H17NO2 B6155178 O-[3-(tert-butoxy)propyl]hydroxylamine CAS No. 1026989-91-2

O-[3-(tert-butoxy)propyl]hydroxylamine

Cat. No.: B6155178
CAS No.: 1026989-91-2
M. Wt: 147.2
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Description

O-[3-(tert-butoxy)propyl]hydroxylamine is a hydroxylamine derivative characterized by a hydroxylamine group (-NHOH) attached to a propyl chain with a tert-butoxy (-O-C(CH₃)₃) substituent at the 3-position. This structural configuration imparts unique steric and electronic properties. The tert-butoxy group, a branched ether, enhances lipophilicity and steric bulk while offering stability under basic conditions, making it valuable in synthetic chemistry and biomedical research.

Properties

CAS No.

1026989-91-2

Molecular Formula

C7H17NO2

Molecular Weight

147.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(tert-butoxy)propyl]hydroxylamine typically involves the reaction of hydroxylamine with a suitable alkylating agent. One common method is the reaction of hydroxylamine with 3-(tert-butoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-[3-(tert-butoxy)propyl]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

O-[3-(tert-butoxy)propyl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.

    Medicine: Research is being conducted on its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of O-[3-(tert-butoxy)propyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

  • Structure : Features a benzyloxy (-O-CH₂C₆H₅) group instead of tert-butoxy.
  • Benzyloxy is more electron-withdrawing due to resonance with the aromatic ring, whereas tert-butoxy is strongly electron-donating via oxygen lone pairs .
  • Applications: Widely used in peptide synthesis and enzyme studies; the benzyl group can be cleaved via hydrogenolysis, offering versatility in deprotection strategies. In contrast, the tert-butoxy group requires acidic conditions for removal .

O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine

  • Structure : Contains a tert-butyl-substituted phenyl ring on an ethyl chain.
  • Properties :
    • The phenyl ring enhances hydrophobicity and steric hindrance, limiting accessibility in enzymatic interactions.
    • The tert-butyl group on the phenyl ring provides greater steric shielding than the tert-butoxypropyl chain, reducing reactivity in nucleophilic substitutions .
  • Applications : Primarily used in asymmetric catalysis and receptor-binding studies due to its chiral center and bulky aromatic substituent .

O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine Hydrochloride

  • Structure: Includes a 4-chlorophenoxy group and a chiral center.
  • Properties :
    • The chlorine atom is electron-withdrawing, polarizing the hydroxylamine group and enhancing oxidative stability.
    • The chiral center enables stereoselective interactions, unlike the achiral tert-butoxypropyl derivative .

O-(3,3-Dimethylbutyl)hydroxylamine

  • Structure : A branched alkyl chain without an ether oxygen.
  • Properties :
    • Lacks the polarity imparted by the tert-butoxy oxygen, reducing solubility in polar solvents.
    • Exhibits high methemoglobin formation and lipid peroxidation in toxicity studies, suggesting that the tert-butoxypropyl derivative may have a safer profile due to its ether group .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Properties Applications
O-[3-(tert-butoxy)propyl]hydroxylamine 3-tert-butoxypropyl High steric bulk, electron-donating, stable under basic conditions Protected intermediates in synthesis
O-[3-(Benzyloxy)propyl]hydroxylamine 3-benzyloxypropyl Aromatic, π-π interactions, hydrogenolysis-labile Peptide synthesis, enzyme studies
O-(3,3-Dimethylbutyl)hydroxylamine 3,3-dimethylbutyl Lipophilic, high toxicity Limited due to toxicity

Table 2: Toxicity Profile (Based on )

Compound Methemoglobin Formation Lipid Peroxidation GST Inhibition
O-(3,3-Dimethylbutyl) High Significant Impaired
Hydroxylamine Moderate Moderate Slight
Expected for tert-butoxypropyl Moderate (predicted) Low (predicted) Moderate

Key Research Findings

  • Steric Effects : The tert-butoxy group in this compound imposes greater steric hindrance than linear alkyl or benzyloxy groups, slowing reactions requiring nucleophilic attack at the β-position .
  • Solubility : The ether oxygen enhances water solubility compared to pure alkyl derivatives (e.g., O-(3,3-dimethylbutyl)hydroxylamine), facilitating use in aqueous reaction systems .
  • Biological Activity: Analogous to chlorophenoxy derivatives, the tert-butoxypropyl group may mitigate oxidative stress in neuronal cells, though direct evidence is needed .

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